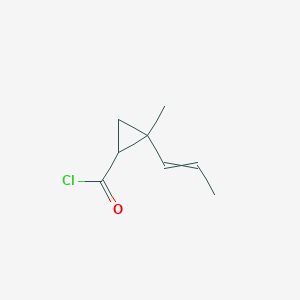
Decan-1-amine;2,3-di(nonyl)naphthalene-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decan-1-amine;2,3-di(nonyl)naphthalene-1-sulfonic acid is a complex organic compound that combines the properties of an amine and a sulfonic acid. This compound is notable for its unique structure, which includes a decan-1-amine group and a 2,3-di(nonyl)naphthalene-1-sulfonic acid moiety. The combination of these functional groups imparts distinctive chemical and physical properties to the compound, making it useful in various industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of decan-1-amine;2,3-di(nonyl)naphthalene-1-sulfonic acid typically involves multiple steps. One common method starts with the alkylation of naphthalene using nonene to produce diisononylnaphthalene. This intermediate then undergoes sulfonation to form 2,3-di(nonyl)naphthalene-1-sulfonic acid . The final step involves the reaction of this sulfonic acid with decan-1-amine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction conditions, such as temperature, pressure, and pH, are meticulously monitored and adjusted to optimize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Decan-1-amine;2,3-di(nonyl)naphthalene-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized under specific conditions.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: Both the amine and sulfonic acid groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonic acid group can yield sulfonates, while reduction of the amine group can produce secondary or tertiary amines.
Applications De Recherche Scientifique
Decan-1-amine;2,3-di(nonyl)naphthalene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions due to its unique functional groups.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: The compound is used in the production of industrial lubricants, greases, and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of decan-1-amine;2,3-di(nonyl)naphthalene-1-sulfonic acid involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various substrates, while the sulfonic acid group can participate in acid-base reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dinonylnaphthylsulfonic acid: Similar in structure but lacks the amine group.
Decan-1-amine: Contains the amine group but lacks the sulfonic acid moiety.
Uniqueness
Decan-1-amine;2,3-di(nonyl)naphthalene-1-sulfonic acid is unique due to the presence of both amine and sulfonic acid groups in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and makes it more versatile compared to similar compounds.
Propriétés
Numéro CAS |
378795-32-5 |
|---|---|
Formule moléculaire |
C38H67NO3S |
Poids moléculaire |
618.0 g/mol |
Nom IUPAC |
decan-1-amine;2,3-di(nonyl)naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C28H44O3S.C10H23N/c1-3-5-7-9-11-13-15-19-24-23-25-20-17-18-22-27(25)28(32(29,30)31)26(24)21-16-14-12-10-8-6-4-2;1-2-3-4-5-6-7-8-9-10-11/h17-18,20,22-23H,3-16,19,21H2,1-2H3,(H,29,30,31);2-11H2,1H3 |
Clé InChI |
QCWQTMZSLBGACB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCN.CCCCCCCCCC1=CC2=CC=CC=C2C(=C1CCCCCCCCC)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



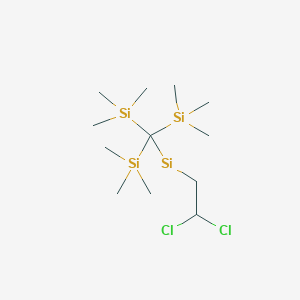


![3-Chlorotricyclo[3.3.1.1~3,7~]decane-1-carbohydrazide](/img/structure/B14251885.png)
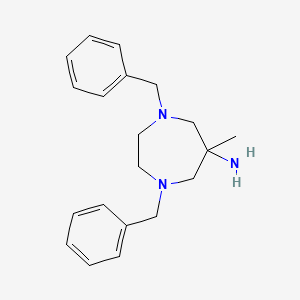
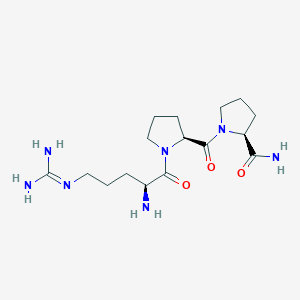
![2,2,5,5,8,8,11,11,13,13,16,16-Dodecamethyl-2,5,8,11,13,16-hexasilabicyclo[10.4.2]octadeca-1(17),12(18),17-trien-6-yne](/img/structure/B14251893.png)
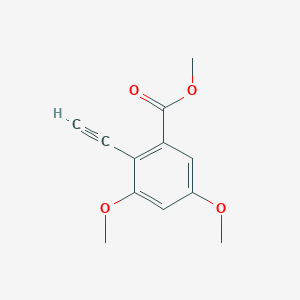
![Methyl 2-[(pyridine-2-sulfonyl)amino]pent-4-enoate](/img/structure/B14251896.png)
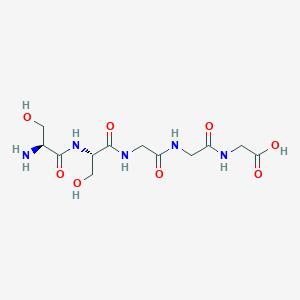
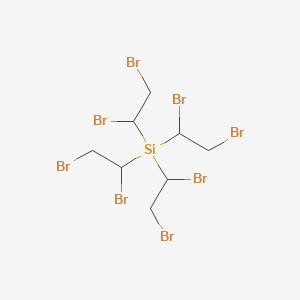
![N-[4-(Benzeneseleninyl)cyclohexyl]benzamide](/img/structure/B14251916.png)
